molecular formula C21H24N2O3S B2489588 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954612-89-6

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2489588
CAS No.: 954612-89-6
M. Wt: 384.49
InChI Key: ARGUXDZLFUULQG-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound that features a sulfonyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base.

    Cyclopentanecarboxamide Formation: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydroisoquinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can influence its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUXDZLFUULQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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